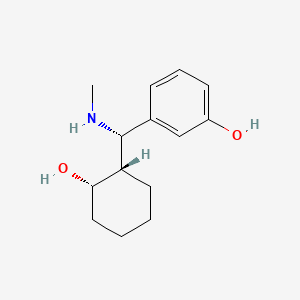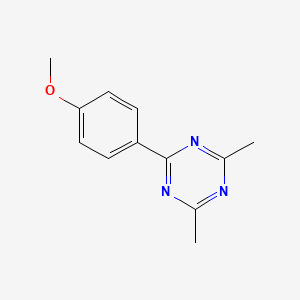
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a chlorinated alkyne side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane typically involves the reaction of 5-chloropent-3-yn-1-ol with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted products.
科学研究应用
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxane-4,5-diol: Similar structure but with additional hydroxyl groups.
Uniqueness
2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a chlorinated alkyne side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
| 87226-62-8 | |
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC 名称 |
2-(5-chloropent-3-ynyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H11ClO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,2,4-7H2 |
InChI 键 |
NNEAMVVZTOXKAJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCC#CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)



